molecular formula C15H15N3O2 B5585111 4-(ACETYLAMINO)-N-(3-PYRIDYLMETHYL)BENZAMIDE

4-(ACETYLAMINO)-N-(3-PYRIDYLMETHYL)BENZAMIDE

Cat. No.: B5585111
M. Wt: 269.30 g/mol
InChI Key: IHBQVETZJLSNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(ACETYLAMINO)-N-(3-PYRIDYLMETHYL)BENZAMIDE is an organic compound that features both an acetylamino group and a pyridylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ACETYLAMINO)-N-(3-PYRIDYLMETHYL)BENZAMIDE typically involves the following steps:

    Pyridylmethylation: The attachment of the pyridylmethyl group to the nitrogen atom of the benzamide.

Common reagents used in these reactions include acetic anhydride for acetylation and pyridylmethyl chloride for pyridylmethylation. The reactions are usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the by-products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. Solvent recovery and recycling are integral parts of the process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(ACETYLAMINO)-N-(3-PYRIDYLMETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The acetylamino and pyridylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(ACETYLAMINO)-N-(3-PYRIDYLMETHYL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(ACETYLAMINO)-N-(3-PYRIDYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(ACETYLAMINO)-N-(3-PYRIDYLMETHYL)BENZAMIDE is unique due to the specific combination of functional groups and their positions on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-acetamido-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11(19)18-14-6-4-13(5-7-14)15(20)17-10-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBQVETZJLSNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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